1-(Pyridin-3-yl)propan-2-ol

Description

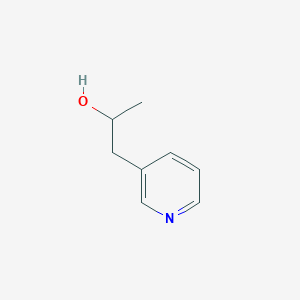

1-(Pyridin-3-yl)propan-2-ol is a secondary alcohol featuring a pyridin-3-yl group attached to the second carbon of a propanol chain. Pyridine-containing alcohols, such as this compound, are often utilized as intermediates in the development of pharmaceuticals due to their ability to modulate receptor binding and solubility properties .

Properties

IUPAC Name |

1-pyridin-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGYMHSITKCXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(pyridin-3-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products Formed

Oxidation: 1-(Pyridin-3-yl)propan-2-one.

Reduction: 1-(Pyridin-3-yl)propan-2-amine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(Pyridin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Substitution Position : Pyridin-3-yl derivatives (e.g., ) are more common in pharmacological studies compared to pyridin-2-yl analogs (e.g., ). The 3-position may enhance interactions with biological targets due to electronic effects .

- Functional Groups: The addition of a phenylpiperazine moiety () significantly enhances α1-adrenoceptor binding, while amino and fluorine substituents (Evidences 9, 10) improve solubility and metabolic stability .

Pharmacological Activities

- α1-Adrenoceptor Antagonism: The compound 1-(pyridin-3-yloxy)-3-(4-phenylpiperazin-1-yl)-propan-2-ol () demonstrated potent α1 receptor antagonism (IC₅₀ < 1 µM), attributed to the synergistic effects of the pyridinyloxy and piperazine groups .

- Antiarrhythmic and Hypotensive Effects: Analogous indolyl-propanol derivatives () exhibited electrographic stabilization and β1-adrenoceptor affinity, suggesting that pyridinyl-propanols could share similar cardiovascular activities .

Physicochemical Properties

- Solubility and Stability : Propan-2-ol derivatives generally exhibit higher solubility in polar solvents compared to propan-1-ol analogs due to steric effects. Fluorinated derivatives () may show enhanced lipophilicity and blood-brain barrier penetration .

- Molecular Weight : Most analogs fall within 150–200 g/mol, aligning with Lipinski’s rule for drug-likeness .

Biological Activity

1-(Pyridin-3-yl)propan-2-ol, also known as 3-amino-1-(pyridin-3-yl)propan-1-ol, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 3-amino-1-pyridin-3-ylpropan-1-ol |

| InChI | InChI=1S/C8H12N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4,9H2 |

| InChI Key | RTAJHYMECOMLFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C(CCN)O |

Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial properties of various derivatives of this compound. The findings indicated that modifications to the pyridine ring significantly influenced antimicrobial potency. Some derivatives demonstrated remarkable activity against resistant bacterial strains, suggesting the potential for developing new antimicrobial agents based on this compound.

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. One notable study focused on its ability to inhibit nitric oxide synthase (NOS) in colorectal cancer models. The results suggested that this compound could serve as a lead for developing novel anticancer agents targeting NOS pathways. The inhibition of NOS is critical as it plays a role in tumor progression and metastasis .

Study 1: Antimicrobial Efficacy

In this study, various derivatives were synthesized and tested against a range of bacterial strains. The results showed that certain modifications enhanced the compounds' effectiveness against multi-drug resistant bacteria.

Study 2: Anticancer Activity

Another investigation assessed the compound's effects on colorectal cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an effective therapeutic agent.

Summary of Findings

The biological activity of this compound is characterized by:

- Antimicrobial Effects : Effective against resistant bacterial strains.

- Anticancer Properties : Inhibits NOS in colorectal cancer models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.